![molecular formula C23H22ClN3O2S2 B383200 1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one CAS No. 379237-70-4](/img/structure/B383200.png)
1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one
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Description
1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one is a useful research compound. Its molecular formula is C23H22ClN3O2S2 and its molecular weight is 472g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Chlorobenzoyl)-3-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one represents a novel class of heterocyclic compounds with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that combines a benzothiolo-pyrimidine moiety with an azepanone core. The presence of the 4-chlorobenzoyl group enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of similar structures have demonstrated inhibitory effects on pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), crucial for tumor metabolism and growth .
- Antimicrobial Activity : Compounds with similar structural features have exhibited significant antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis .
Biological Activity Overview
Case Study 1: Anticancer Activity
In a study evaluating various tetrahydrobenzo[b]thiophene derivatives, the compound demonstrated notable cytotoxicity against colorectal cancer cell lines. The IC50 values for PDK1 and LDHA inhibition were reported as 57.10 μg/mL and 64.10 μg/mL respectively, compared to standard inhibitors which had lower efficacy . This suggests that modifications in the benzothiophene structure can enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of related thiophene derivatives. The compounds were screened against a range of bacterial strains, showing significant inhibition zones indicating effective bactericidal action. The mechanism was hypothesized to involve membrane disruption due to the lipophilic nature of the compounds .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the introduction of electron-withdrawing groups (like chloro) on the aromatic ring enhances biological activity by improving binding affinity to target enzymes. Additionally, the presence of the sulfur atom in the thiophene ring appears critical for maintaining biological efficacy.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S2/c24-15-10-8-14(9-11-15)22(28)27-12-4-3-7-18(23(27)29)31-21-19-16-5-1-2-6-17(16)30-20(19)25-13-26-21/h8-11,13,18H,1-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURUBJLHKRHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C4=C(S3)CCCC4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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